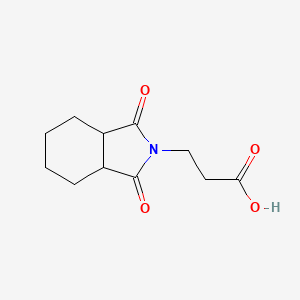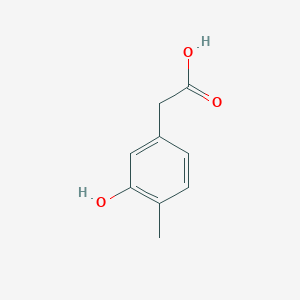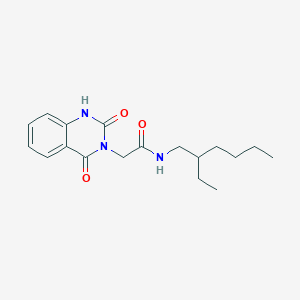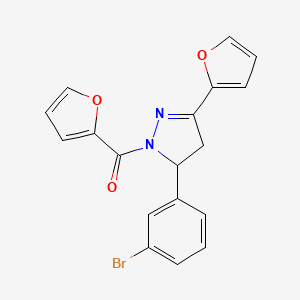
3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Organotin Carboxylates
3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid plays a significant role in the synthesis of novel organotin carboxylates. Studies by Xiao et al. (2019) and Xiao et al. (2013) have detailed the self-assembly of this compound with various organotin structures, leading to the formation of compounds with unique properties such as drum-like molecular structures and diverse molecular architectures, as demonstrated in mono-organotin and dibutyltin carboxylates. These structures are stabilized through intermolecular interactions, offering insights into supramolecular chemistry and potential applications in material science and molecular engineering (Xiao et al., 2019) (Xiao et al., 2013).
Application in Electrochemical Sensors
Cha et al. (2003) explored the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) derived from this compound for electrochemical hybridization sensors. This innovative application demonstrates the potential of this compound in the development of sensitive and specific detection tools for biological molecules, which is crucial in biomedical research and diagnostic applications (Cha et al., 2003).
Role in Medicinal Chemistry
The compound's derivatives have been investigated for their potential in medicinal chemistry. For instance, Courtney et al. (2004) described a class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids as inhibitors of the enzyme heparanase. These compounds exhibited potent inhibitory activity and selectivity, indicating their potential as therapeutic agents, particularly in anti-angiogenic treatments (Courtney et al., 2004).
Contributions to Supramolecular Chemistry
Tewari et al. (2009) conducted a study focusing on the structural analysis of a derivative of 3-(1,3-dioxo-octahydro-isoindol-2-yl)-propionic acid. They emphasized the importance of weak interactions such as C–H···π, C–H···O, and C–H···N in stabilizing structures. This research contributes to our understanding of non-covalent interactions in supramolecular chemistry, which is fundamental in drug design and material science (Tewari et al., 2009).
Exploration in Bioorganic Chemistry
The work by Reddy et al. (2013) on synthesizing a water-soluble phthalimide derivative of acetaminophen showcases the versatility of 3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid in bioorganic chemistry. This derivative was developed as a potential analgesic compound, demonstrating the compound's utility in creating new pharmaceutical agents (Reddy et al., 2013).
Eigenschaften
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-9(14)5-6-12-10(15)7-3-1-2-4-8(7)11(12)16/h7-8H,1-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLCTNHKIXADOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxo-octahydro-isoindol-2-yl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2400625.png)

![(Z)-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylacrylamide](/img/structure/B2400627.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)
![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)



![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2400646.png)